Technical Guide: Structural Elucidation of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone
Technical Guide: Structural Elucidation of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone
This guide details the structural elucidation of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone , a critical bicyclic intermediate often encountered in the total synthesis of morphinan alkaloids.
The elucidation strategy prioritizes distinguishing the cis-fused diastereomer from the trans-isomer and verifying the regiochemistry of the ketone and amide functionalities.
Executive Summary & Compound Profile
-
Compound: (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone[1][2][3]
-
Molecular Formula: C₁₆H₁₉NO₂
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Core Scaffold: cis-Decahydroisoquinoline
-
Key Features:
-
Bicyclic Fusion: cis-fused (4aS, 8aR) junction.
-
Functionality: C6-Ketone (non-conjugated), N2-Benzoyl amide.
-
Stereochemistry: The relative stereochemistry at the bridgehead carbons (4a, 8a) is the primary structural challenge.
-
Significance
This molecule serves as a "Gatekeeper" intermediate in the Rice and Gates syntheses of morphinans. The cis-fusion is pharmacologically critical; incorrect stereochemistry at this junction yields inactive isomers in downstream opioid synthesis.
Synthetic Context & Purity Assessment[1][2][4][5][6]
Before elucidation, understanding the synthetic origin helps anticipate impurities (regioisomers or diastereomers).
-
Common Route: Birch reduction of 2-benzoyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline followed by acid hydrolysis.
-
Potential Impurities:
-
Trans-isomer: (4aR,8aR)-isomer (thermodynamically more stable, but kinetic conditions favor cis).
-
Enones: Incomplete hydrolysis products (e.g.,
-unsaturated ketones). -
Regioisomers: Ketone at position 7 (rare, but possible via isomerization).
-
Spectroscopic Characterization Strategy
The elucidation follows a subtractive logic: Elemental Composition
Mass Spectrometry (MS)[5][7]
-
Technique: ESI-MS or GC-MS.
-
Target Signal: Molecular ion
at m/z 258.15. -
Fragmentation Pattern:
-
Loss of Benzoyl group: Look for a peak at m/z 105 (
). -
Isoquinoline core fragment: m/z ~152.
-
Infrared Spectroscopy (IR)
IR is the quickest method to confirm the oxidation state of the carbons.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Ketone (C6) | 1710 - 1715 | Sharp, strong. Indicates a saturated, non-conjugated 6-membered ring ketone. |
| Amide (N-CO-Ph) | 1635 - 1645 | Broad, strong. Typical for tertiary amides (N-benzoyl). |
| Aromatic C=C | 1580 - 1600 | Medium intensity. Confirms the phenyl ring. |
| C-H (Aliphatic) | 2850 - 2950 | Strong. Confirms the octahydro- backbone.[2][3] |
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for stereochemical assignment.
A. 1H NMR (Proton) - 500 MHz[4]
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Solvent: CDCl₃
-
Aromatic Region (7.4 - 7.6 ppm): 5 protons corresponding to the benzoyl group.
-
Bridgehead Protons (The Critical Signals):
-
H-4a & H-8a: Typically found between 2.0 - 3.5 ppm.
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Differentiation: In the cis-isomer, the H-4a and H-8a protons are chemically equivalent in a simplified view but diastereotopic in reality. They will appear as complex multiplets due to coupling with adjacent methylenes.
-
B. 13C NMR (Carbon) - 125 MHz
We expect 14 unique carbon signals (due to phenyl symmetry).
| Carbon Type | Count | Chemical Shift ( | Assignment |
| Ketone C=O | 1 | 208 - 212 | C6 (Saturated ketone) |
| Amide C=O | 1 | 170 - 172 | Benzoyl Carbonyl |
| Aromatic | 4 | 126 - 135 | Phenyl ring (ipso, o, m, p) |
| Aliphatic CH/CH₂ | 8 | 20 - 55 | Isoquinoline skeleton |
Stereochemical Assignment: Proving the cis-Fusion
The distinction between cis and trans fusion in decalin-like systems relies on the coupling constants (
Coupling Constant Analysis ( -coupling)
The coupling between the bridgehead protons H-4a and H-8a is the primary metric.
-
Trans-fusion: H-4a and H-8a are anti-periplanar (axial-axial relationship).
- : Large, typically 10 - 13 Hz .
-
Cis-fusion (Target): H-4a and H-8a are gauche (axial-equatorial or equatorial-axial relationship).
- : Small, typically 2 - 5 Hz .
Experimental Note: If the signals are overlapped, use a 1D TOCSY or J-resolved experiment to extract the coupling constant.
NOESY / ROESY Correlations
This provides spatial proximity data.
-
Cis-Isomer: H-4a and H-8a are on the same face of the molecule.
-
Observation: Strong NOE cross-peak between H-4a
H-8a .
-
-
Trans-Isomer: H-4a and H-8a are on opposite faces.
-
Observation: No NOE cross-peak between H-4a and H-8a.
-
Conformational Flexibility
Unlike the rigid trans-isomer, the cis-isomer exists in a dynamic equilibrium between two chair-chair conformers. This often results in broadened NMR signals at room temperature.
-
Variable Temperature (VT) NMR: If signals are broad, cooling the sample (e.g., to -40°C) may resolve the individual conformers, confirming the flexible cis-system.
Elucidation Workflow Diagrams
Diagram 1: Connectivity Logic (HMBC)
This diagram illustrates how 2D NMR establishes the carbon skeleton connectivity.
Caption: HMBC correlations linking the Benzoyl amide and C6-Ketone to the bicyclic core.
Diagram 2: Stereochemical Discrimination (NOESY)
Visualizing the spatial arrangement that confirms the cis-geometry.
Caption: Diagnostic NOESY interactions. The cis-isomer shows a correlation between bridgehead protons.
Detailed Experimental Protocol
Protocol 1: NMR Sample Preparation & Acquisition
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts from the workup.
-
Instrument: 500 MHz spectrometer (or higher) is recommended to resolve the methylene envelope (1.5 - 2.5 ppm).
-
Experiments:
-
1H: 16 scans, 30°C.
-
13C: 1024 scans (due to quaternary carbons C=O).
-
COSY: Magnitude mode.
-
HSQC: Multiplicity-edited (to distinguish CH₂ from CH).
-
NOESY: Mixing time of 500 ms.
-
Protocol 2: Crystallization (Optional Confirmation)
If the oil/gum resists solidification (common for cis-isomers), derivatization may be required for X-ray crystallography.
-
Derivatization: React the C6-ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH) .
-
Method: Dissolve 50 mg of compound in ethanol. Add equimolar 2,4-DNPH solution (in H₂SO₄/EtOH).
-
Observation: Formation of a yellow/orange precipitate indicates the hydrazone.
-
Recrystallization: Recrystallize from Ethanol/Ethyl Acetate.
-
X-Ray: The heavy atoms in the DNP group facilitate solving the crystal structure, definitively proving the (4aS, 8aR) configuration.
References
-
Rice, K. C. (1980). "Synthetic Opium Alkaloids and Derivatives. A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone as an Approach to a Practical Synthesis of Morphine, Codeine, and Congeners." The Journal of Organic Chemistry, 45(15), 3135–3137. Link
-
Gates, M., & Tschudi, G. (1956). "The Synthesis of Morphine."[5] Journal of the American Chemical Society, 78(7), 1380–1393. Link
-
TCI Chemicals. (n.d.). "Product Specification: (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone." TCI Chemicals Catalog. Link
-
PubChem. (n.d.). "Compound Summary: (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone." National Library of Medicine. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
- 1. (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | 52390-26-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. CAS 52390-26-8: (4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octa… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Aza-[4 + 2]-cycloaddition of benzocyclobutenones into isoquinolinone derivatives enabled by photoinduced regio-specific C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
